molecular formula C22H13BrN2O3S2 B10885428 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate

2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate

Cat. No.: B10885428
M. Wt: 497.4 g/mol
InChI Key: OWOMJNYTRUHPOU-FOWTUZBSSA-N
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Description

2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines are the major products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Electronics: It can be used in the development of organic electronic materials such as OLEDs (organic light-emitting diodes).

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H13BrN2O3S2

Molecular Weight

497.4 g/mol

IUPAC Name

[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl] benzenesulfonate

InChI

InChI=1S/C22H13BrN2O3S2/c23-17-10-11-20(28-30(26,27)18-6-2-1-3-7-18)15(13-17)12-16(14-24)22-25-19-8-4-5-9-21(19)29-22/h1-13H/b16-12+

InChI Key

OWOMJNYTRUHPOU-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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